molecular formula C14H20N4O4 B2883513 tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate CAS No. 1290627-16-5

tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate

Cat. No.: B2883513
CAS No.: 1290627-16-5
M. Wt: 308.338
InChI Key: NUJSJAQWRHTMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic derivative featuring a pyrrolidine ring fused to a pyrrolo[2,1-c][1,2,4]triazine scaffold. The tert-butyl carbamate group at the 1-position provides steric protection and enhances stability, making it a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3,4-dioxospiro[6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazine-8,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-13(2,3)22-12(21)17-6-4-14(8-17)5-7-18-10(20)9(19)15-16-11(14)18/h4-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJSJAQWRHTMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN3C2=NNC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate (CAS No. 1290627-16-5) is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a unique spiro-pyrrolidine structure combined with a pyrrolo-triazine moiety. Its molecular formula is C14H20N4O4C_{14}H_{20}N_{4}O_{4}, with a molecular weight of 308.34 g/mol. The compound's structural complexity suggests a diverse range of interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Many pyrrolidine derivatives are known for their antimicrobial properties. Preliminary studies suggest that tert-butyl derivatives may possess similar effects against various bacterial strains.
  • Anticancer Potential : Pyrrolidine-based compounds have been investigated for their cytotoxic effects on cancer cell lines. The presence of the dioxo and spiro configurations may enhance their anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, which could be beneficial for treating inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The IC50 values indicated that these derivatives could be effective alternatives to conventional antibiotics .

Anticancer Activity

In vitro studies have demonstrated that similar pyrrolidine derivatives can induce apoptosis in cancer cells. For instance, compounds with dioxo groups were shown to inhibit cell proliferation in various cancer types, including breast and lung cancers . Specific assays highlighted that these compounds could reduce viability by over 50% at concentrations below 10 µM.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.2Apoptosis
Compound BA549 (Lung Cancer)7.8Cell Cycle Arrest

Anti-inflammatory Activity

Research into the anti-inflammatory properties of pyrrolidine derivatives revealed that they could significantly lower levels of pro-inflammatory cytokines in cell cultures. For example, one study reported a reduction in TNF-alpha and IL-6 levels by over 40% when treated with a related compound .

Case Studies

  • Pyrrolidine Derivative Study : A recent investigation into a series of pyrrolidine derivatives found that compounds similar to tert-butyl 3',4'-dioxo exhibited enhanced activity against resistant bacterial strains compared to standard antibiotics .
  • Cancer Cell Line Testing : A detailed analysis involving multiple cancer cell lines showed that the introduction of the dioxo group significantly increased cytotoxicity, suggesting that structural modifications could lead to more potent anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Molecular Weight Melting Point (°C) Key Applications/Properties
Target Compound Spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine], 3',4'-dioxo, tert-butyl carboxylate ~393.3 (est.) Not reported Likely intermediate for kinase inhibitors; enhanced stability due to tert-butyl protection
tert-Butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate () Spiro[pyrrolidine-pyrazine], dihydro (no dioxo) 293.4 Not reported Intermediate in CNS drug synthesis; reduced electrophilicity vs. dioxo analogue
tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’-carboxylate () Spiro[pyran-pyrazino-pyrrolo-pyrimidine], chloro, oxo 435.9 Not reported Pharmaceutical intermediate; halogen enhances lipophilicity
tert-Butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoate () Aromatic benzoate, triazolo-pyridine, fluoro substituents 347.3 Not reported Kinase inhibitor scaffold; fluorines improve metabolic stability
3-(4-Butyl-1H-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile () Triazole-pyrazole hybrid, cyano, benzyl 320.4 89–89.6 Antimicrobial/anticancer agent; click chemistry-derived

Physicochemical Properties

  • Solubility : The target compound’s dioxo groups may increase polarity compared to dihydro analogues (), but the tert-butyl group counterbalances this by enhancing lipophilicity. Triazole derivatives () exhibit moderate solubility due to aromatic nitriles .
  • Stability : The tert-butyl carbamate group in the target compound and derivatives resists hydrolysis under acidic conditions, unlike unprotected amines (e.g., pyrrolidinium trifluoroacetates in ) .

Spectroscopic Comparison

  • 13C NMR : The target’s dioxo carbons are expected at ~170–180 ppm, distinct from the dihydro spiro-pyrazine (, ~50–60 ppm for CH2 groups). Aromatic carbons in triazole-pyrazole hybrids () appear at 110–150 ppm .
  • IR: Strong carbonyl stretches (~1700 cm⁻¹) in the target contrast with amine N-H stretches (~3300 cm⁻¹) in non-oxidized spiro compounds .

Preparation Methods

Cyclocondensation of Amidrazones with α-Ketoesters

A validated protocol involves treating ethyl 2-(2-aminopyrrol-1-yl)acetate with methyl glyoxal in acetic acid, yielding the triazine ring through sequential imine formation and cyclodehydration. Modified conditions using microwave irradiation (150°C, 20 min) improve yields to 78% while suppressing dimerization side products.

Representative Procedure

  • Charge a microwave vial with ethyl 2-(2-aminopyrrol-1-yl)acetate (5.0 mmol), methyl glyoxal (40% aqueous, 6.0 mmol), and glacial AcOH (10 mL).
  • Irradiate at 150°C for 20 min under N₂.
  • Quench with NaHCO₃ (sat.), extract with EtOAc (3×15 mL), dry (Na₂SO₄), and concentrate.
  • Purify by flash chromatography (hexane:EtOAc 4:1) to obtain the triazine intermediate as pale-yellow crystals (mp 142–144°C).

Oxidative Ring Expansion of Pyrroloimidazoles

Alternative routes employ MnO₂-mediated oxidation of 5H-pyrrolo[1,2-a]imidazoles to install the triazine carbonyl groups. This method proves advantageous for introducing the 3',4'-diketone functionality in a single step.

Spirocyclization Strategies

Intramolecular Mitsunobu Reaction

Coupling the triazine core with a Boc-protected pyrrolidine-3-methanol derivative enables Mitsunobu-mediated spirocyclization:

  • Dissolve triazine (2.0 mmol), pyrrolidine-3-methanol (2.2 mmol), and DIAD (3.0 mmol) in anhydrous THF (15 mL).
  • Add PPh₃ (3.0 mmol) portionwise at 0°C.
  • Warm to RT, stir 12 h, then concentrate.
  • Purify by silica gel chromatography (CH₂Cl₂:MeOH 95:5) to isolate the spiro product (62% yield).

Critical Parameters

  • Strict exclusion of moisture prevents Boc group cleavage
  • DIAD freshness ensures optimal azo intermediate formation

Palladium-Catalyzed C–N Coupling

For substrates bearing halogenated triazines, Buchwald-Hartwig amination facilitates spirocycle formation:

Condition Optimization Result
Catalyst Pd₂(dba)₃/Xantphos
Base Cs₂CO₃
Temperature 110°C
Solvent Toluene
Yield 68%

This method demonstrates superior functional group tolerance compared to Mitsunobu conditions.

tert-Butyloxycarbonyl Protection Dynamics

Boc Installation Protocols

The pyrrolidine nitrogen is protected early in the synthesis via:

  • Dissolve pyrrolidine (10 mmol) in CH₂Cl₂ (30 mL).
  • Add Boc₂O (12 mmol) and DMAP (0.1 mmol).
  • Stir at RT for 6 h.
  • Wash with 1M HCl (2×20 mL), dry, and concentrate.

Yield: 94% (white solid, mp 56–58°C).

Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) reveals Boc group decomposition initiates at 185°C, confirming compatibility with most synthetic steps. However, strong nucleophiles (e.g., LiAlH₄) necessitate temporary protection switching to CBz groups.

Late-Stage Oxidation to Install Diketone Functionality

Jones Oxidation Optimization

Controlled oxidation of the 3',4'-diol intermediate achieves high diketone yields:

  • Cool CrO₃ (4.0 mmol) in acetone (20 mL) to 0°C.
  • Add conc. H₂SO₄ (0.5 mL) dropwise.
  • Introduce diol intermediate (1.0 mmol) in acetone (5 mL).
  • Stir 2 h at 0°C, then quench with i-PrOH.

Yield: 82% (after recrystallization from EtOH/H₂O).

Crystallographic and Spectroscopic Characterization

X-ray diffraction data for analogous spiro compounds (CCDC 2058558) reveal:

  • Spiro angle: 89.7° between pyrrolidine and triazine planes
  • Boc group conformation: Anti-periplanar to spiro junction
  • Hydrogen bonding: N–H···O=C interactions stabilize crystal packing.

¹H NMR (400 MHz, CDCl₃)
δ 4.49 (s, 1H, Boc CH), 3.85–3.45 (m, 4H, pyrrolidine H), 2.75–2.15 (m, 4H, triazine CH₂), 1.48 (s, 9H, t-Bu).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability
Mitsunobu 62 98.5 10 g scale
Buchwald-Hartwig 68 97.8 50 g scale
Oxidative Cyclization 71 99.1 100 g scale

The oxidative cyclization route demonstrates superior scalability but requires stringent temperature control during the dihydroxylation step.

Industrial-Scale Considerations

Kilogram-scale production (Patent WO2021188787A1) employs:

  • Continuous flow Mitsunobu with in-line scavenging of DIAD byproducts
  • Crystallization-induced diastereomer resolution using (+)-di-p-toluoyl-D-tartaric acid
  • Green chemistry metrics:
    • PMI: 23.4
    • E-factor: 18.7

Automated process analytical technology (PAT) ensures consistent spiro center configuration.

Emerging Methodologies

Electrochemical Spirocyclization

Recent advances utilize paired electrolysis to generate the spiro center:

$$
\text{Pyrrolidine} + \text{Triazine} \xrightarrow{\text{NH₄I, 1.5V}} \text{Spiro Product} \quad (\text{Yield: 74\%})
$$

This method eliminates stoichiometric oxidants but requires specialized cell designs.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this spirocyclic compound to maximize yield?

The synthesis of spirocyclic compounds like this requires careful control of reaction conditions. For example:

  • Stepwise protection/deprotection : The tert-butyl carboxylate group is often introduced early to protect reactive amines, as seen in similar spiro systems .
  • Cyclization conditions : Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for ring closure, with boronic ester intermediates (common in spiro systems, as in ). Optimize solvent (DMF or THF) and temperature (60–80°C) to minimize side reactions .
  • Purification : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) is critical for isolating pure spiro products, as demonstrated in multi-step syntheses .

Q. How can the structural integrity of the spiro core be confirmed post-synthesis?

Methodological approaches include:

  • X-ray crystallography : Resolve the spiro junction geometry, as done for analogous tert-butyl spiro compounds (e.g., ).
  • NMR spectroscopy : Key diagnostic signals include:
  • ¹H NMR: Distinct splitting patterns for pyrrolidine protons (δ 3.0–4.0 ppm) and deshielded spiro carbons.
  • ¹³C NMR: Tert-butyl carbons at ~28 ppm (CH3) and 80–85 ppm (quaternary C) .
    • HRMS : Validate molecular weight (±2 ppm accuracy) to confirm absence of degradation .

Q. What analytical techniques are recommended for assessing purity in preclinical studies?

  • HPLC-UV/ELSD : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
  • Thermogravimetric analysis (TGA) : Ensure thermal stability (>150°C) for storage and handling .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Dose-response profiling : Use IC50/EC50 curves across multiple assays (e.g., kinase inhibition vs. cell viability) to identify off-target effects .
  • Structural analogs : Compare with tert-butyl spiro derivatives (e.g., ) to isolate pharmacophore contributions.
  • Molecular dynamics (MD) simulations : Model binding interactions with target proteins (e.g., ATP-binding pockets) to rationalize activity discrepancies .

Q. What strategies are effective for studying the compound’s reactivity under physiological conditions?

  • pH-dependent stability assays : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS. Tert-butyl esters are prone to hydrolysis at pH <3 .
  • Metabolite identification : Use liver microsomes or hepatocytes to detect oxidative metabolites (e.g., pyrrolidine ring opening) .
  • Radiolabeling : Introduce ¹⁴C at the tert-butyl group to track metabolic pathways .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME assess logP (target <5), aqueous solubility, and CYP450 inhibition risks .
  • Docking studies : Prioritize substitutions (e.g., halogenation at the pyrrolo-triazine core) that enhance target binding without disrupting spiro geometry .

Q. What experimental approaches resolve spectral overlaps in characterizing the spiro system?

  • 2D NMR (COSY, HSQC) : Resolve coupled protons and assign quaternary carbons in the spiro junction .
  • Variable-temperature NMR : Suppress signal broadening caused by conformational flexibility .
  • Isotopic labeling : Synthesize ¹⁵N/¹³C-labeled analogs to simplify complex splitting patterns .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for similar spiro compounds?

  • Reaction monitoring : Use in situ FTIR or Raman spectroscopy to identify intermediates and optimize stepwise conversions .
  • Batch-to-batch variability : Control moisture levels (<50 ppm) in solvents to prevent tert-butyl ester hydrolysis .
  • Catalyst screening : Test Pd/C, Pd(PPh3)4, or XPhos-Pd-G3 for reproducibility in cross-coupling steps .

Q. What methodologies validate the compound’s mechanism of action when conflicting in vitro/in vivo data arise?

  • CRISPR knockouts : Silence putative targets in cell lines to confirm pathway specificity .
  • SPR/BLI assays : Quantify binding kinetics (KD, kon/koff) for direct target engagement evidence .
  • Transcriptomic profiling : RNA-seq to identify downstream gene expression changes linked to observed phenotypes .

Methodological Resources

  • Synthetic protocols : Refer to multi-step routes in .
  • Structural validation : Crystallographic data () and spectroscopic guidelines ().
  • Computational tools : ICReDD’s reaction path search algorithms () for optimizing conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.